molecular formula C12H16O4 B1644696 2-(4-Ethoxyphenoxy)butanoic acid

2-(4-Ethoxyphenoxy)butanoic acid

Cat. No.: B1644696
M. Wt: 224.25 g/mol
InChI Key: ZUYNVKYBZLGKMH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a 4-ethoxyphenoxy group attached to the second carbon of the butanoic acid backbone. The ethoxy group (–OCH₂CH₃) on the para position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as solubility, acidity, and conformational flexibility.

Key structural features:

  • Carboxylic acid group: Governs acidity and hydrogen-bonding capacity.
  • Phenoxy substituent: The ethoxy group enhances lipophilicity and may modulate electronic effects on the aromatic ring.
  • Substituent position: The 2-position on the butanoic acid chain distinguishes it from more commonly studied 4-substituted analogs.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)butanoic acid

InChI

InChI=1S/C12H16O4/c1-3-11(12(13)14)16-10-7-5-9(6-8-10)15-4-2/h5-8,11H,3-4H2,1-2H3,(H,13,14)

InChI Key

ZUYNVKYBZLGKMH-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)OCC

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) typically involves the esterification of butyric acid with p-ethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) involves its interaction with various molecular targets and pathways. It can modulate gene expression by acting as a histone deacetylase inhibitor, leading to changes in chromatin structure and gene transcription. Additionally, it may interact with specific receptors on the cell surface, triggering signaling pathways that influence cellular functions.

Comparison with Similar Compounds

Structural Isomerism: 2- vs. 4-Substituted Butanoic Acids

The position of the phenoxy group on the butanoic acid chain significantly impacts molecular conformation and properties.

Compound Substituent Position Key Observations Reference
2-(4-Ethoxyphenoxy)butanoic acid C2 Expected higher steric hindrance near the carboxyl group; torsion angles likely differ from 4-substituted analogs.
4-(3-Methoxyphenoxy)butanoic acid C4 HO–C(O)–CH₂–CH₂ torsion angle = 174.73°, indicating near-planar carboxyl group conformation.
4-(4-Chlorophenoxy)butanoic acid C4 HO–C(O)–CH₂–CH₂ torsion angle = 161.6°, showing greater carboxyl group twist.

Analysis :

  • Conformational Flexibility : 4-Substituted analogs exhibit variable carboxyl group torsion angles (161.6°–174.73°), influenced by steric and electronic interactions . For 2-substituted derivatives, the proximity of the substituent to the carboxyl group may enforce a more rigid conformation.
  • Acidity (pKa): Electron-withdrawing groups (e.g., Cl in 4-chlorophenoxy analogs) lower pKa (increased acidity), while electron-donating groups (e.g., –OCH₃ or –OCH₂CH₃) may raise pKa. The 2-substituted ethoxyphenoxy group could reduce acidity compared to 4-chloro analogs but increase it relative to unsubstituted butanoic acid (pKa ~4.8).

Substituent Effects: Ethoxy vs. Other Functional Groups

Variations in the phenoxy substituent alter solubility, reactivity, and biological activity.

Compound Substituent Melting Point (°C) Boiling Point (°C) Predicted pKa Reference
This compound 4-Ethoxyphenoxy ~4.5–5.0*
4-(2,4-Dichlorophenoxy)butanoic acid 2,4-Dichlorophenoxy ~3.8–4.2*
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid 4-Ethoxyphenylamino 166.5 494.7 4.73

Analysis :

  • Electronic Effects: Chlorine substituents (electron-withdrawing) enhance acidity, whereas ethoxy groups (electron-donating) reduce it. For example, 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid has a pKa of 4.73, slightly lower than unmodified butanoic acid due to the electron-withdrawing oxo group .
  • Thermal Stability : Ethoxy-substituted compounds (e.g., ) exhibit higher melting and boiling points compared to chloro analogs, attributed to stronger intermolecular interactions (e.g., hydrogen bonding).

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